molecular formula C9H8ClNS B1586808 2-Chloro-4,6-dimethyl-1,3-benzothiazole CAS No. 80689-35-6

2-Chloro-4,6-dimethyl-1,3-benzothiazole

Cat. No. B1586808
CAS RN: 80689-35-6
M. Wt: 197.69 g/mol
InChI Key: DGUINEVXAOBICO-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethyl-1,3-benzothiazole (2-Cl-4,6-Me-1,3-BT) is an important organic compound used in the synthesis of many other compounds. It is a heterocyclic aromatic compound with a five-membered ring containing a sulfur atom and a chlorine atom. 2-Cl-4,6-Me-1,3-BT is a colorless solid with a melting point of 109-110 °C and a boiling point of 181-182 °C. It is soluble in most organic solvents and has a low solubility in water.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, such as those similar to 2-Chloro-4,6-dimethyl-1,3-benzothiazole, have been extensively studied for their corrosion inhibiting properties. Research demonstrates that these compounds can effectively inhibit corrosion of carbon steel in acidic environments. Their efficiency is attributed to the ability of these molecules to adsorb onto the metal surface, providing a protective barrier against corrosive agents. This characteristic is particularly valuable in industries where metal preservation is crucial, such as in oil and gas pipelines and water treatment facilities (Hu et al., 2016) (Salarvand et al., 2017).

Spectroscopic Applications

The halogen-substituent effect on benzothiazole derivatives has been explored for tuning the spectroscopic properties of these compounds. Such modifications can lead to shifts in electronic absorption and fluorescence emission maxima, making these molecules suitable for applications in optical materials and fluorescent probes. This adaptability allows for the design of materials with specific optical properties for use in sensors, organic light-emitting diodes (OLEDs), and other photonic devices (Misawa et al., 2019).

Environmental Monitoring

Benzothiazole compounds have also been identified in environmental monitoring studies, particularly concerning their presence in water and air samples. Their resistance to biodegradation and partial removal in wastewater treatment processes highlight the importance of developing sensitive and robust methods for their detection. Understanding the distribution and behavior of these compounds in the environment is essential for assessing their impact and for the formulation of strategies to mitigate their presence (LeerdamvanJ. et al., 2009).

Synthetic Chemistry

2-Chloro-4,6-dimethyl-1,3-benzothiazole and related structures serve as key intermediates in the synthesis of a wide variety of compounds. The versatility of the benzothiazole ring system allows for its incorporation into molecules of interest in pharmaceuticals, agrochemicals, and materials science. Advances in the synthesis of benzothiazole derivatives have broadened the scope of their applications, contributing to the development of new drugs, functional materials, and chemical probes (Prajapati et al., 2014).

properties

IUPAC Name

2-chloro-4,6-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUINEVXAOBICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365962
Record name 2-Chloro-4,6-dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-dimethyl-1,3-benzothiazole

CAS RN

80689-35-6
Record name 2-Chloro-4,6-dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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